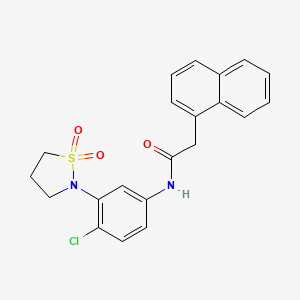
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClN2O3S and its molecular weight is 414.9. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of thiazolidine derivatives, known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure
The compound features several key structural components:
- A chloro-substituted phenyl ring
- A dioxidoisothiazolidin moiety
- An acetyl group linked to a naphthalene structure
These structural elements contribute to its biological activity by influencing its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific activities of this compound have been explored through various studies.
Antimicrobial Activity
A study on related chloroacetamides demonstrated their effectiveness against various pathogens. The biological activity was assessed using quantitative structure-activity relationship (QSAR) analysis and standard antimicrobial testing against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the chloro group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
| Compound | Target Organism | Activity Level |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |
| N-(4-chlorophenyl)-2-chloroacetamide | E. coli | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | C. albicans | Low |
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets within microbial cells. The dioxidoisothiazolidin moiety may play a crucial role in forming reactive intermediates that disrupt cellular processes or inhibit essential enzymes .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Antimicrobial Screening : In one study, various chloroacetamides were screened for their antimicrobial properties against multi-drug resistant strains. The results indicated that compounds with halogenated phenyl rings showed enhanced activity against Gram-positive bacteria due to increased lipophilicity .
- Structure-Activity Relationship Analysis : Another investigation utilized QSAR models to correlate chemical structure with biological activity. The findings suggested that modifications in the phenyl substituents significantly impacted the antimicrobial efficacy .
- Therapeutic Potential : Preliminary studies have indicated potential applications in treating infections caused by resistant strains of bacteria and fungi, highlighting the need for further exploration into its pharmacological profile .
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-19-10-9-17(14-20(19)24-11-4-12-28(24,26)27)23-21(25)13-16-7-3-6-15-5-1-2-8-18(15)16/h1-3,5-10,14H,4,11-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLNMXNNYLRXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














